4-Cyano CUMYL-BUTCZCA, also known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that belongs to the class of indazole-3-carboxamide-type compounds. It is characterized by its structure, which includes a cumyl group and a cyano group at the 4-position of a butyl tail. This compound has garnered attention due to its psychoactive properties and potential for misuse, particularly in the context of new psychoactive substances.
This compound is classified as a synthetic cannabinoid receptor agonist. It primarily interacts with the cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects associated with cannabis . The chemical formula for CUMYL-4CN-BINACA is , with a molecular mass of approximately 348.45 g/mol .
The synthesis of 4-cyano CUMYL-BUTCZCA can be achieved through several methods, primarily involving the reaction of indazole derivatives with various alkyl groups. One notable method involves the reaction of 1H-indazole-3-carboxylic acid with specific alkylating agents to introduce the cyano and butyl groups at designated positions on the indazole ring .
The synthetic process typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and to isolate the final product .
CUMYL-4CN-BINACA undergoes various chemical reactions typical of synthetic cannabinoids, including hydrolysis, oxidation, and reduction reactions. Notably, it can be metabolized in human liver microsomes to form several metabolites through processes such as hydroxylation and dealkylation .
The metabolic pathway involves the conversion of the parent compound into less active metabolites that can be excreted from the body. For instance, during incubation with human liver microsomes, significant degradation occurs within hours, leading to multiple identifiable metabolites .
The mechanism of action for 4-cyano CUMYL-BUTCZCA primarily involves its binding affinity to cannabinoid receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of natural cannabinoids found in cannabis.
Research indicates that this compound exhibits high affinity for CB1 receptors (pK_i = 8.58 nM), suggesting potent psychoactive effects . The activation of these receptors leads to various physiological responses including altered mood, perception changes, and potential adverse effects such as hyperthermia and renal failure.
Relevant analytical techniques for characterization include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
CUMYL-4CN-BINACA is primarily studied within toxicology and forensic science due to its presence in illicit drug markets. It serves as a subject for research on synthetic cannabinoids' effects on human health and their metabolic pathways. Additionally, it is investigated for potential applications in pharmacology related to cannabinoid receptor modulation.
4-cyano CUMYL-BUTINACA (CUMYL-4CN-BINACA), also known as SGT-78 or CUMYL-CYBINACA, emerged as a designer synthetic cannabinoid in late 2015 within the European Union recreational drug market. It was initially described under patent documentation from New Zealand in 2014 as a potential therapeutic agent for pain, nausea, and mood disorders, though it rapidly diverted to recreational use channels [4] [1]. The substance gained notoriety following a significant interception by Spanish customs authorities of a 50 kg powdered shipment originating from China, signaling its industrial-scale production potential [4]. Its appearance coincided with regulatory crackdowns on earlier synthetic cannabinoids like 5F-CUMYL-PINACA, positioning it as a purpose-engineered legal alternative within the rapidly evolving new psychoactive substances (NPS) market [1] [5].
4-cyano CUMYL-BUTINACA belongs to the indazole-3-carboxamide class of synthetic cannabinoids characterized by a cumylamine (2-phenylpropan-2-yl) moiety linked to the nitrogen of the carboxamide group. Its defining structural feature is the 4-cyanobutyl chain attached to the indazole core—a significant deviation from the typical pentyl or fluoropentyl chains found in prevalent analogues like CUMYL-PINACA and 5F-CUMYL-PINACA [2] [3]. This aliphatic nitrile substitution places it within the broader CUMYL series but confers distinct physicochemical properties. Systematic naming identifies it as 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, with alternative designations including 4-cyano CUMYL-BINACA and CUMYL-CB-PINACA reflecting its hybrid structural position between traditional BINACA and PINACA scaffolds [3] [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7